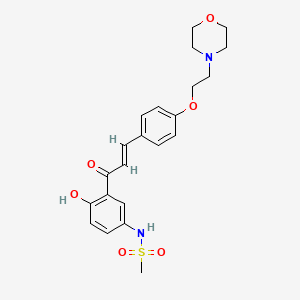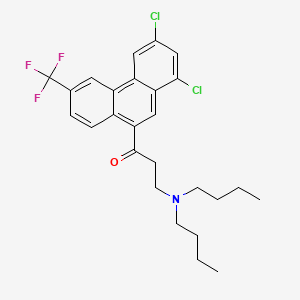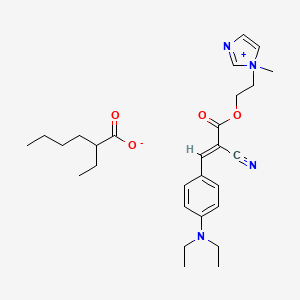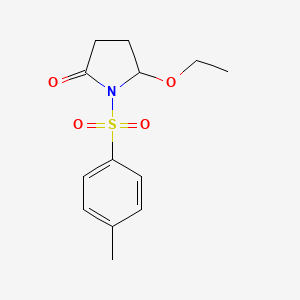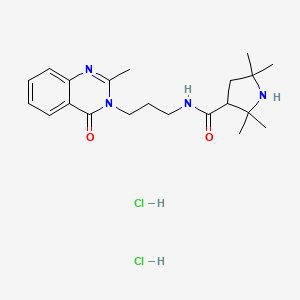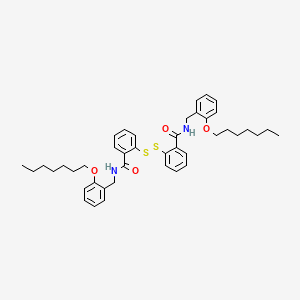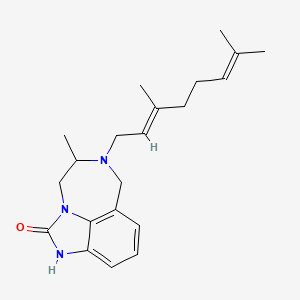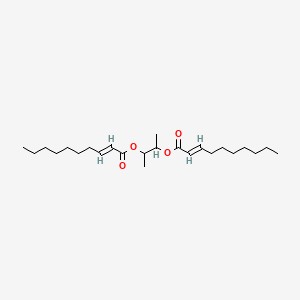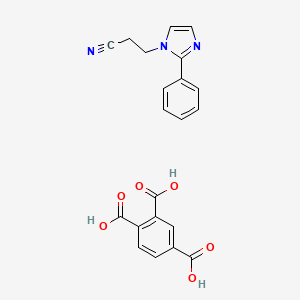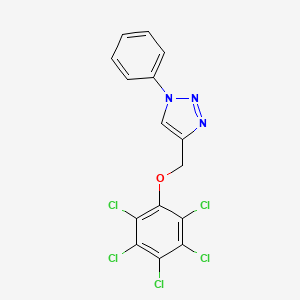
4-((Pentachlorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Pentachlorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pentachlorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole typically involves the reaction of pentachlorophenol with a suitable alkylating agent to form the pentachlorophenoxy derivative. This intermediate is then reacted with phenyl azide under specific conditions to yield the final triazole compound. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((Pentachlorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-((Pentachlorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal or antibacterial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((Pentachlorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-1,2,3-triazole: Lacks the pentachlorophenoxy group, resulting in different chemical properties and applications.
Pentachlorophenol: While it shares the pentachlorophenoxy moiety, it does not have the triazole ring, leading to different reactivity and uses.
Uniqueness
4-((Pentachlorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole is unique due to the combination of the pentachlorophenoxy group and the triazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
CAS No. |
135034-76-3 |
|---|---|
Molecular Formula |
C15H8Cl5N3O |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[(2,3,4,5,6-pentachlorophenoxy)methyl]-1-phenyltriazole |
InChI |
InChI=1S/C15H8Cl5N3O/c16-10-11(17)13(19)15(14(20)12(10)18)24-7-8-6-23(22-21-8)9-4-2-1-3-5-9/h1-6H,7H2 |
InChI Key |
SYRDNZBBURYTSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


